4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
“4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound. It’s a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, in the synthesis of novel triazole-pyrimidine-based compounds, a series of these compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, in the synthesis of ethyl 4- (4-substituted phenyl)-6-methyl-2- (piperazin-1-yl)pyrimidine-5-carboxylate, piperazine was added to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
This compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents. Their synthesis involves various chemical reactions that lead to the creation of new chemical structures with potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Herbicidal Activity
Derivatives of 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine have been synthesized and evaluated for their herbicidal activity. These compounds, particularly those with methoxy groups at specific positions on the pyrimidine and triazine rings, exhibited high herbicidal activity, indicating their potential use in agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Pharmacological Properties
In the realm of pharmacology, certain derivatives have been synthesized for their potential use in treating various conditions. For example, a series of 4-piperazinopyrimidines bearing a methylthio substituent has been synthesized, displaying a range of pharmacological properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed, revealing specific conformations and interactions within their crystal structure. This analysis is crucial for understanding the molecular basis of their activity and for designing compounds with improved efficacy (Anthal et al., 2018).
Antiviral and Antibacterial Activities
Some derivatives exhibit significant antiviral and antibacterial activities, making them potential candidates for the development of new therapeutic agents. This includes the discovery of compounds with potent inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (Romero et al., 1994) and compounds with good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-inflammatory activity. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
4-methoxy-2-methyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-5-4-6-15(11-13)25(22,23)21-9-7-20(8-10-21)16-12-17(24-3)19-14(2)18-16/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUPKHMBRYMGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine |
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